

An In-depth Technical Guide to the Structure of 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Phenylvinylboronic acid

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Introduction

1-Phenylvinylboronic acid, a member of the versatile family of organoboron compounds, has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a vinyl group and a phenyl ring attached to a boronic acid moiety, impart a rich and diverse reactivity profile. This guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of **1-phenylvinylboronic acid**. Furthermore, it delves into its key applications in cross-coupling reactions and its emerging role as a modulator of critical biological signaling pathways.

Core Structural and Physical Properties

1-Phenylvinylboronic acid is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₈ H ₉ BO ₂	[1]
Molecular Weight	147.97 g/mol	[1][2]
CAS Number	14900-39-1	[1][2]
Melting Point	125 °C (decomposition)	[2]
Appearance	White to off-white solid	
Solubility	Soluble in polar organic solvents	
SMILES	<chem>C=C(B(O)O)C1=CC=CC=C1</chem>	[2]
InChI	InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2	[1]

Synthesis of 1-Phenylvinylboronic Acid

A common and effective method for the synthesis of **1-phenylvinylboronic acid** is the hydroboration of phenylacetylene. This reaction typically proceeds via an anti-Markovnikov addition of a borane reagent across the triple bond, followed by hydrolysis to yield the desired vinylboronic acid.

Experimental Protocol: Hydroboration of Phenylacetylene

A representative experimental protocol for the synthesis of **1-phenylvinylboronic acid** via the hydroboration of phenylacetylene is outlined below. This procedure is based on established methodologies for similar transformations.[3][4]

Materials:

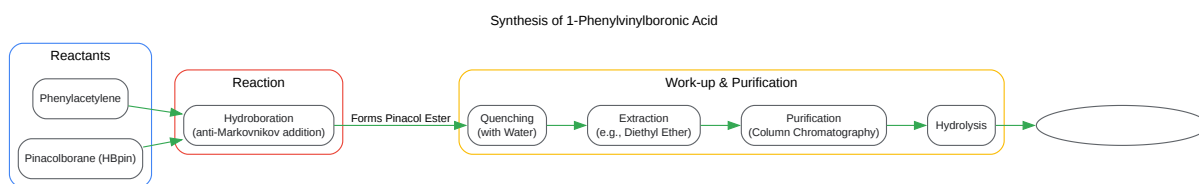
- Phenylacetylene
- Pinacolborane (HBpin)

- Catalyst (e.g., 9-Borabicyclo[3.3.1]nonane (9-BBN))
- Anhydrous solvent (e.g., Tetrahydrofuran (THF))
- Deionized water
- Organic solvent for extraction (e.g., Diethyl ether)
- Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetylene in anhydrous THF.
- Add the catalyst (e.g., a catalytic amount of 9-BBN) to the solution.^[4]
- Slowly add pinacolborane to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, carefully quench the reaction mixture by the slow addition of deionized water.
- Extract the aqueous mixture with an organic solvent such as diethyl ether.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude **1-phenylvinylboronic acid** pinacol ester.
- The crude ester can be purified by column chromatography on silica gel.
- Hydrolysis of the purified pinacol ester to **1-phenylvinylboronic acid** can be achieved by stirring with an aqueous acid or base, followed by extraction and purification.

Logical Workflow for the Synthesis of **1-Phenylvinylboronic Acid**



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Caption: A logical workflow diagram illustrating the key steps in the synthesis of **1-phenylvinylboronic acid** from phenylacetylene via hydroboration.

Spectroscopic Characterization

The structure of **1-phenylvinylboronic acid** can be unequivocally confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **1-phenylvinylboronic acid** provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.

^1H and ^{13}C NMR Spectral Data:

^1H NMR	Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.3-7.5	Multiplet	Aromatic protons	
~5.5-6.0	Singlet/Doublet	Vinyl protons	
~4.5-5.5	Broad Singlet	$\text{B}(\text{OH})_2$ protons	

¹³ C NMR	Chemical Shift (δ , ppm)	Assignment
~140-145	Vinyllic Carbon (C-Ph)	
~127-130	Aromatic Carbons	
~125-130	Vinyllic Carbon (CH ₂)	

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **1-phenylvinylboronic acid** displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

FTIR Spectral Data:[5][6]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3200-3600	O-H stretch (broad)	Boronic acid (-B(OH) ₂)
~3000-3100	C-H stretch	Aromatic and Vinyllic
~1600-1650	C=C stretch	Vinyllic and Aromatic
~1300-1400	B-O stretch	Boronic acid (-B(OH) ₂)
~1000-1100	C-B stretch	Carbon-Boron bond

Key Reactions and Applications

1-Phenylvinylboronic acid is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl, vinyl, and polyene structures. **1-Phenylvinylboronic acid** serves as an excellent coupling partner with various organic halides and triflates.[7][8][9]

General Reaction Scheme:

Where Ar-X represents an aryl or vinyl halide/triflate.

Experimental Protocol: Suzuki-Miyaura Coupling of **1-Phenylvinylboronic Acid** with an Aryl Bromide

The following is a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

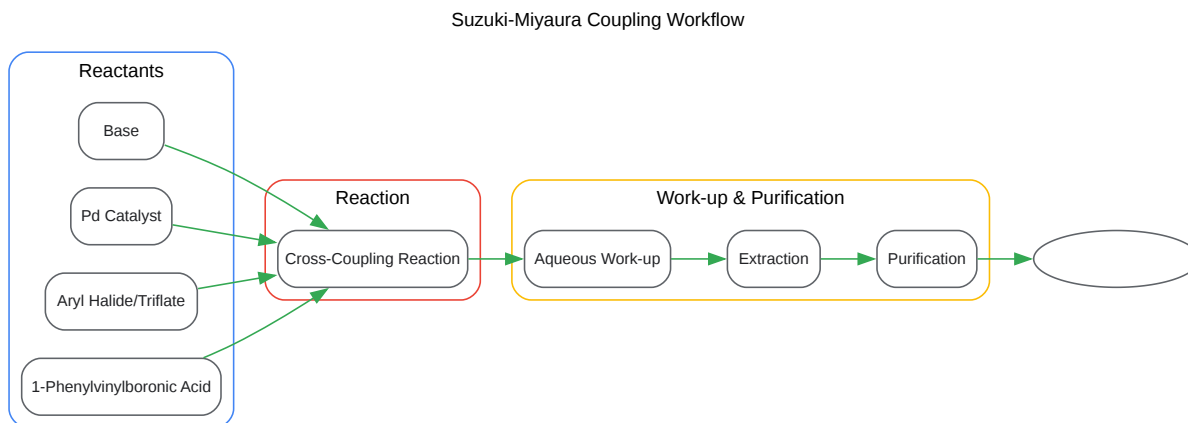
- **1-Phenylvinylboronic acid**
- Aryl bromide
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

- To a reaction vessel, add the aryl bromide, **1-phenylvinylboronic acid**, and the base.
- Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
- Add the palladium catalyst to the mixture under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over a drying agent, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography.

Workflow for Suzuki-Miyaura Coupling



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Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction using **1-phenylvinylboronic acid**.

Heck Reaction

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene. **1-Phenylvinylboronic acid** can also participate in Heck-type reactions, offering an alternative to traditional organohalide coupling partners.^{[10][11][12]}

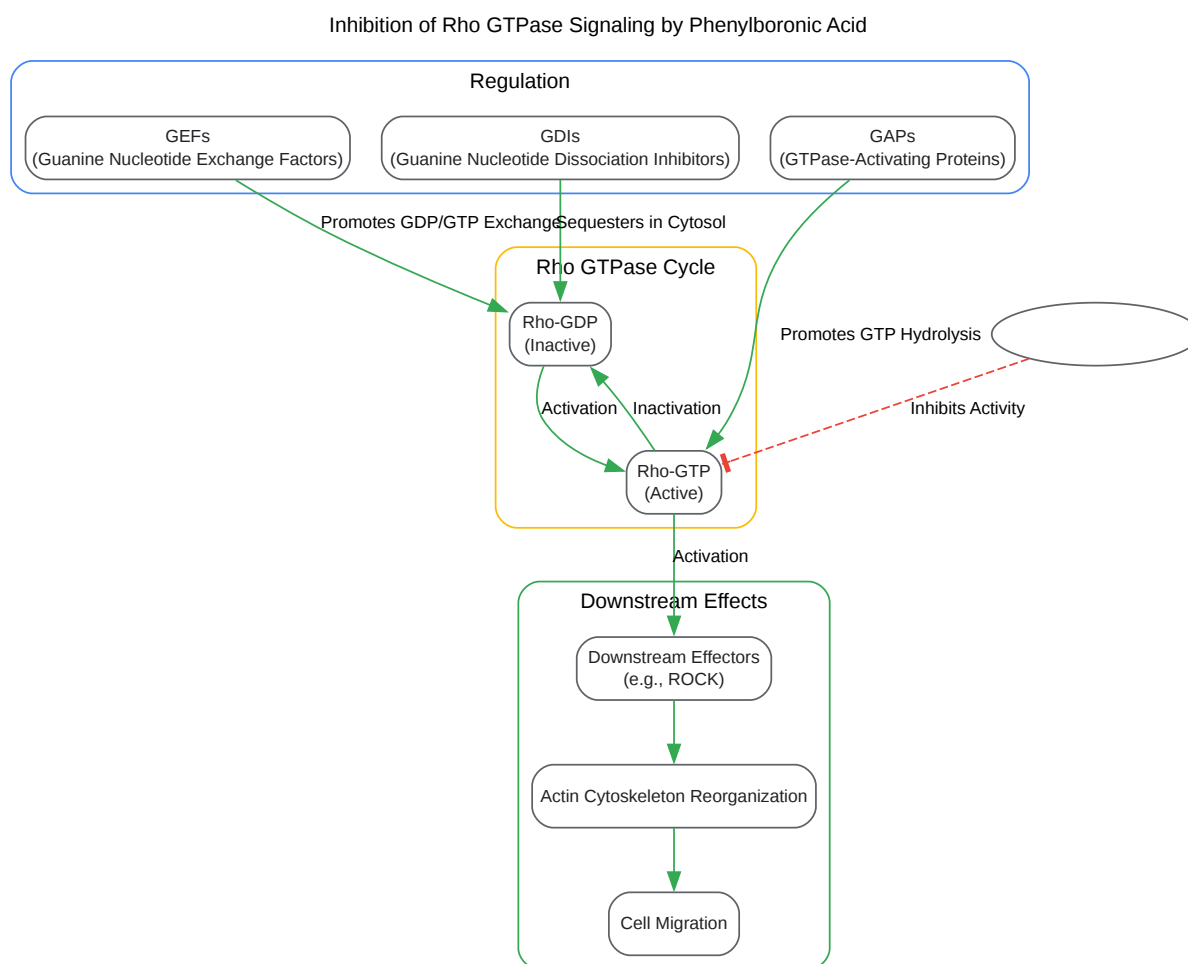
General Reaction Scheme:

Biological Activity: Inhibition of the Rho GTPase Signaling Pathway

Recent studies have highlighted the potential of phenylboronic acids as inhibitors of key signaling pathways implicated in cancer progression. Specifically, phenylboronic acid has been shown to inhibit the Rho family of GTPases, which are crucial regulators of the actin cytoskeleton, cell migration, and cell proliferation.[13][14]

The Rho GTPase signaling pathway is a complex network of proteins that cycle between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[15][16] Phenylboronic acid has been demonstrated to decrease the activity of key Rho GTPases such as RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[13][14] This inhibition is thought to occur through interactions with key components of the signaling cascade, ultimately leading to a reduction in cell migration and invasion.

Simplified Rho GTPase Signaling Pathway and Potential Inhibition by Phenylboronic Acid



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Caption: A simplified diagram of the Rho GTPase signaling pathway, illustrating the central activation/inactivation cycle and the potential point of inhibition by phenylboronic acid.

Conclusion

1-Phenylvinylboronic acid is a molecule of significant synthetic and potential therapeutic value. Its well-defined structure allows for predictable reactivity in a range of important chemical transformations, most notably the Suzuki-Miyaura and Heck cross-coupling reactions. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers working with this compound. Furthermore, the emerging biological activity of phenylboronic acids, particularly their ability to inhibit the Rho GTPase signaling pathway, opens up exciting new avenues for the development of novel therapeutics, especially in the context of cancer. Further research into the precise molecular interactions and the structure-activity relationships of **1-phenylvinylboronic acid** and its derivatives is warranted to fully exploit their potential in both chemistry and medicine.

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References

- 1. (1-Phenylvinyl)boronic acid | C₈H₉BO₂ | CID 5003684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylvinylboronic acid 95 14900-39-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane [morressier.com]
- 5. spectrabase.com [spectrabase.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 1-Phenylvinylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081392#1-phenylvinylboronic-acid-structure]

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